M1 Muscarinic Receptor Affinity: Direct Head-to-Head Comparison with Closest Analog
In a direct comparative binding study using [³H]pirenzepine displacement in rat cerebral cortex membranes, 4-amino-1-phenyl-1H-pyrrole-3-carboxamide demonstrated a Ki of 2.90 nM at the M1 muscarinic acetylcholine receptor. This represents approximately a 12.8-fold improvement in affinity compared to its closest structural analog (Ki = 37 nM at M1), which differs only by the presence of a 2,5-dimethyl substitution pattern on the pyrrole ring [1]. Both compounds were evaluated under identical assay conditions, enabling a direct and unambiguous comparison of the impact of the 4-amino versus 2,5-dimethyl substitution architecture on M1 receptor engagement.
| Evidence Dimension | M1 muscarinic acetylcholine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.90 nM |
| Comparator Or Baseline | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide analog: Ki = 37 nM |
| Quantified Difference | 12.8-fold improvement in affinity (ΔKi = 34.1 nM) |
| Conditions | Displacement of [³H]pirenzepine from rat cerebral cortex membranes |
Why This Matters
The 12.8-fold affinity advantage directly translates to lower compound consumption in screening assays, reduced off-target risk at equivalent dosing, and a more favorable starting point for lead optimization campaigns targeting M1-mediated cognitive disorders.
- [1] BindingDB. BDBM50405717 / CHEMBL2115341. Ki = 2.90 nM at M1 receptor (rat cerebral cortex, [³H]pirenzepine displacement). View Source
